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Preclinical Profile of PF-06424439 Methanesulfonate: A Technical Overview

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Compound of Interest

Compound Name: PF-06424439 methanesulfonate

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For Researchers, Scientists, and Drug Development Professionals

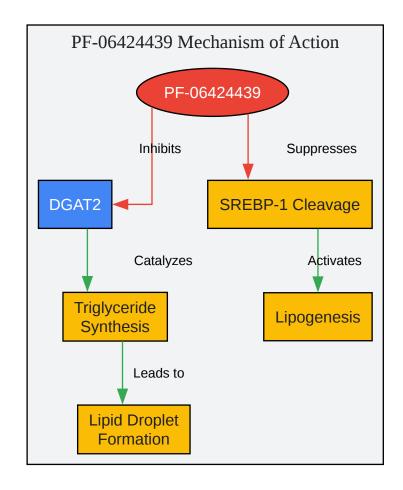
Abstract

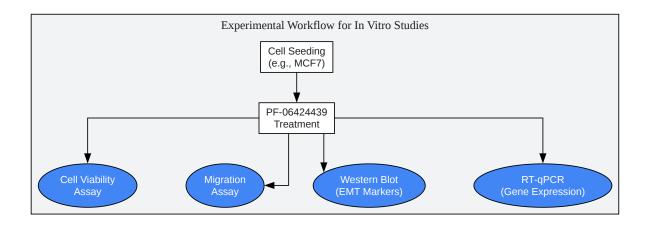
PF-06424439 methanesulfonate is a potent, selective, and orally bioavailable small-molecule inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2).[1][2][3] DGAT2 is a key enzyme that catalyzes the final step in triglyceride synthesis.[1][4] Preclinical studies have demonstrated the potential of PF-06424439 in metabolic diseases and oncology. This document provides a comprehensive summary of the available preclinical data, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile, presented in a format designed for researchers and drug development professionals.

Mechanism of Action

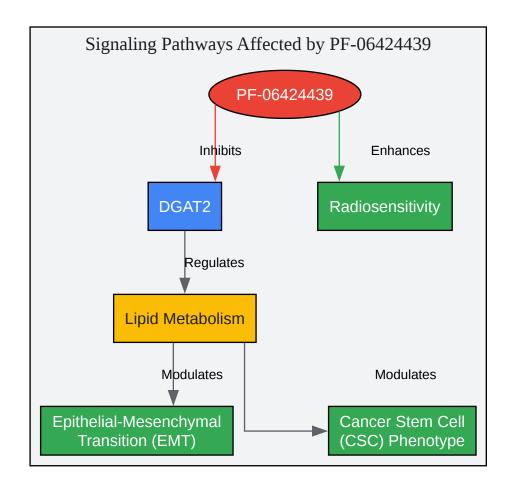
PF-06424439 is a slowly reversible, time-dependent, and noncompetitive inhibitor of DGAT2 with respect to the acyl-CoA substrate.[2][3][4] The inhibition follows a two-step binding mechanism, where an initial enzyme-inhibitor complex isomerizes to a higher affinity complex, resulting in a long residence time.[4] This inhibition of DGAT2 leads to a reduction in triglyceride synthesis. In cancer cells, inhibition of DGAT2 by PF-06424439 has been shown to decrease lipid droplet content, inhibit cell migration, and enhance radiosensitivity.[5][6] Furthermore, it can suppress the epithelial-to-mesenchymal transition (EMT) and modulate the expression of cancer stem cell markers.[7][8] In the context of hepatic steatosis, PF-06424439 not only blocks triglyceride synthesis but also suppresses SREBP-1 cleavage, a key transcriptional activator of lipogenesis.[9]











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